molecular formula C7H15ClN4O4S B1682935 Tauromustine CAS No. 85977-49-7

Tauromustine

Numéro de catalogue: B1682935
Numéro CAS: 85977-49-7
Poids moléculaire: 286.74 g/mol
Clé InChI: RCLLNBVPCJDIPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Tauromustine: est un composé de nitrosourée à base de taurine développé comme agent anticancéreux.

  • Sa structure unique combine la partie taurine avec un groupe nitrosourée, ce qui le distingue des autres nitrosourées.
  • Méthodes De Préparation

      Synthèse: La tauromustine peut être synthétisée par des réactions chimiques impliquant la taurine et un précurseur de nitrosourée.

      Production industrielle: Les détails sur les méthodes de production à l'échelle industrielle ne sont pas largement disponibles dans la littérature.

  • Analyse Des Réactions Chimiques

      Réactivité: La tauromustine subit des réactions typiques des nitrosourées, y compris l'alkylation de l'ADN et la formation d'adduits covalents avec des sites nucléophiles.

      Réactifs et conditions courantes: Ces réactions se produisent dans des conditions douces, souvent dans des solvants aqueux ou organiques.

      Produits principaux: Les produits principaux sont les liaisons croisées de l'ADN, conduisant à l'arrêt du cycle cellulaire et à l'apoptose.

  • Applications de la recherche scientifique

  • Mécanisme d'action

      Alkylation de l'ADN: La this compound alkyle l'ADN au niveau des résidus de guanine, perturbant la réplication et la transcription de l'ADN.

      Arrêt du cycle cellulaire: Elle induit l'arrêt du cycle cellulaire en interférant avec la synthèse de l'ADN.

      Apoptose: Le composé déclenche des voies de mort cellulaire programmée.

      Cibles moléculaires: L'ADN et les protéines associées sont les cibles principales.

  • Applications De Recherche Scientifique

  • Mécanisme D'action

      DNA Alkylation: Tauromustine alkylates DNA at guanine residues, disrupting DNA replication and transcription.

      Cell Cycle Arrest: It induces cell cycle arrest by interfering with DNA synthesis.

      Apoptosis: The compound triggers programmed cell death pathways.

      Molecular Targets: DNA and associated proteins are the primary targets.

  • Comparaison Avec Des Composés Similaires

      Caractéristiques uniques: La structure à base de taurine de la tauromustine la distingue des autres nitrosourées comme le BCNU et le CCNU.

      Composés similaires: D'autres nitrosourées (par exemple, la carmustine, la lomustine) partagent des mécanismes similaires mais ne possèdent pas la composante taurine.

    Propriétés

    IUPAC Name

    1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCLLNBVPCJDIPX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H15ClN4O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20235317
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    85977-49-7
    Record name Tauromustine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=85977-49-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tauromustine [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tauromustine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20235317
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name TAUROMUSTINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tauromustine
    Reactant of Route 2
    Tauromustine
    Reactant of Route 3
    Reactant of Route 3
    Tauromustine
    Reactant of Route 4
    Reactant of Route 4
    Tauromustine
    Reactant of Route 5
    Reactant of Route 5
    Tauromustine
    Reactant of Route 6
    Reactant of Route 6
    Tauromustine
    Customer
    Q & A

    Q1: How does Tauromustine interact with its target and what are the downstream effects?

    A1: this compound is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making this compound effective against a broader range of cancer cells. []

    Q2: What is the molecular formula and weight of this compound?

    A2: this compound has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.

    Q3: Is there any spectroscopic data available for this compound?

    A3: Yes, several studies have utilized analytical techniques to characterize this compound. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of this compound in various matrices. [] Another study employed fluorimetry for quantifying this compound in formulations and biological fluids. []

    Q4: How stable is this compound in aqueous solutions?

    A4: The stability of this compound in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []

    Q5: Are there specific storage conditions recommended for this compound formulations?

    A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of this compound in aqueous solutions during preparation and storage. []

    Q6: What is known about the metabolism of this compound in different species?

    A6: this compound is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []

    Q7: How is the denitrosation of this compound mediated?

    A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of this compound. [] This process contributes to the inactivation of the drug. []

    Q8: Can plasma this compound levels be used to estimate tissue concentrations?

    A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of this compound. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.

    Q9: Are there any known mechanisms of resistance to this compound?

    A9: While specific resistance mechanisms for this compound have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.

    Q10: What are the main toxicities associated with this compound?

    A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with this compound. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []

    Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of this compound?

    A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of this compound and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.

    Q12: What analytical methods are commonly used to measure this compound and its metabolites?

    A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of this compound in various matrices, including plasma, urine, and formulations.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.